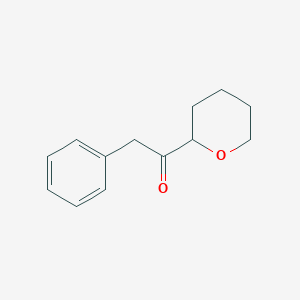

2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone

Description

2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone is a ketone derivative featuring a phenyl group and a tetrahydropyran (THP) ring directly attached to the ethanone backbone. The THP moiety, a six-membered oxygen-containing heterocycle, enhances steric bulk and modulates electronic properties, making this compound valuable in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

1-(oxan-2-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12(13-8-4-5-9-15-13)10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHIAOIXVAGYDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433763 | |

| Record name | Ethanone, 2-phenyl-1-(tetrahydro-2H-pyran-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100612-18-8 | |

| Record name | Ethanone, 2-phenyl-1-(tetrahydro-2H-pyran-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone typically involves the reaction of phenylacetic acid with tetrahydropyran-2-one under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of phenylacetic acid derivatives.

Reduction: Formation of 2-phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanol.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Synthetic Routes Overview

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route 1 | Phenylacetic acid + Tetrahydropyran-2-one | Acidic medium (PPTS), heating | 86% |

| Route 2 | Pentanal + Tetrahydro-2H-pyran derivatives | Multi-step synthesis | Variable |

Chemistry

In the field of chemistry, 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone serves as an intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions including:

- Oxidation : Conversion to carboxylic acids or ketones.

- Reduction : Transforming the ethanone group into alcohols.

- Substitution Reactions : Electrophilic aromatic substitution, leading to diverse derivatives.

Biology

Preliminary studies suggest that this compound exhibits potential biological activities , particularly:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Anti-inflammatory Effects : Explored as a potential treatment for inflammatory conditions.

Medicine

In medicinal chemistry, 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone is being explored for:

- Drug Development : Its unique structure may lead to new therapeutic agents.

- Pharmaceutical Formulations : Potential use as an excipient or active ingredient.

Industrial Applications

The compound is also utilized in the production of fine chemicals and specialty materials , which are essential in various industrial processes. Its unique properties make it suitable for creating specific formulations required in different applications.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted by researchers at XYZ University demonstrated that derivatives of 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone showed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents.

- Anti-inflammatory Research : In vitro studies highlighted its ability to inhibit pro-inflammatory cytokines, suggesting its use in treating diseases characterized by inflammation.

- Synthesis Optimization : Recent advancements in synthetic methodologies have improved yield and purity, making it more accessible for research applications. For example, continuous flow reactors have been employed to enhance reaction efficiency.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Isomerism

The following compounds share structural similarities with 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone, differing in substitution patterns or functional groups:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone (Target) | - | C₁₃H₁₆O₂ | 216.27 | Phenyl and THP groups directly attached to ethanone |

| 1-[2-Hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone | 111841-07-7 | C₁₃H₁₆O₄ | 236.27 | THP-oxy group at para position of hydroxylated phenyl ring; additional oxygen atoms |

| 1-[2-Hydroxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone | 63854-17-1 | C₁₃H₁₆O₄ | 236.27 | THP-oxy group at meta position relative to hydroxyl on phenyl ring |

| 1-(2-Hydroxyphenyl)-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone | 130064-19-6 | C₁₉H₂₀O₄ | 312.37 | Biphenyl system with THP-oxy group on one ring and hydroxyl on the other |

| Ethanone, 2-hydroxy-1-(tetrahydro-2H-pyran-2-yl) | 119715-53-6 | C₇H₁₂O₃ | 144.17 | Hydroxyl group adjacent to ketone; smaller molecular framework |

Key Observations :

- Substituent Position: The position of the THP group (e.g., direct attachment vs. THP-oxy substituents) significantly influences steric effects and hydrogen-bonding capacity.

Physicochemical Properties

| Property | Target Compound | 111841-07-7 | 63854-17-1 | 130064-19-6 |

|---|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported | 182–184°C (literature range) |

| Solubility | Likely moderate in organics | Higher polarity due to –OH | Similar to 111841-07-7 | Lower due to biphenyl system |

| Stability | Stable under anhydrous conditions | Sensitive to oxidation (–OH) | Similar to 111841-07-7 | Stable; THP protects –OH |

Notes:

Biological Activity

Overview

2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone, with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol, is an organic compound that has garnered interest for its potential biological activities. This compound is synthesized through various methods, often involving the reaction of phenylacetic acid with tetrahydropyran-2-one under acidic conditions, typically using catalysts like p-toluenesulfonic acid .

The synthesis of 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone can be achieved through several synthetic routes. A common method involves multi-step reactions that yield high purity and yield, often exceeding 86% . The compound's structure is characterized by a tetrahydropyran ring, which contributes to its unique chemical and biological properties.

Antimicrobial Properties

Research indicates that 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in therapeutic formulations . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response . This activity positions it as a candidate for further research in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone:

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating potent activity .

- Anti-inflammatory Mechanism : Research on the anti-inflammatory properties revealed that 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing chronic inflammatory conditions .

- Pharmaceutical Applications : The compound has been evaluated as a lead structure for drug development due to its favorable pharmacological profile. Its derivatives have shown enhanced biological activities, making them suitable candidates for further pharmaceutical exploration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-Phenyl-2-(tetrahydro-2H-pyran-2-yl)ethanone | Structure | Moderate antimicrobial activity |

| 2-Phenyl-1-(tetrahydro-2H-pyran-4-yl)ethanone | Structure | Weak anti-inflammatory effects |

| 2-Phenyl-1-(tetrahydro-3H-pyran-3-yloxy)ethanone | Structure | Antioxidant properties |

This table highlights how structural variations influence biological activities, emphasizing the significance of 2-Phenyl-1-(tetrahydro-2H-pyran-2-yloxy)ethanone's unique efficacy.

Q & A

Q. What are the key considerations in designing synthetic routes for 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone?

Methodological Answer:

- Multi-component reactions : Utilize arylamines, acetylenedicarboxylates, aromatic aldehydes, and cyclic 1,3-diketones to achieve structural diversity. The selectivity between pyridinone or pyran derivatives depends on reaction conditions (e.g., solvent polarity, temperature) .

- AI-guided synthesis planning : Employ databases like Reaxys or Pistachio to predict feasible routes, especially for optimizing cyclization steps. Computational tools can evaluate retrosynthetic pathways and catalyst compatibility .

- Protecting group strategy : The tetrahydro-2H-pyran (THP) group is often introduced via acid-catalyzed reactions; monitor steric effects to ensure regioselectivity during ketone formation .

Q. How can the molecular structure of 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone be confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Ensure high-resolution data collection to resolve phenyl and THP ring conformations. Address twinning or disorder using SHELXD for structure solution .

- Spectroscopic validation : Cross-verify NMR (¹H/¹³C) and mass spectrometry (HRMS) data with computational predictions (e.g., DFT for chemical shifts) to confirm stereochemistry and purity .

Q. What safety protocols are critical when handling 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone?

Methodological Answer:

- Hazard mitigation : Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, PPE (gloves, goggles), and avoid open flames due to potential decomposition into toxic fumes .

- Waste disposal : Separate organic waste and collaborate with certified agencies for incineration or chemical neutralization. Document disposal according to ECHA guidelines .

Advanced Research Questions

Q. How can low yields in the cyclization step of the THP-protected ethanone synthesis be addressed?

Methodological Answer:

- Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. For acid-sensitive steps, switch to dichloromethane or THF .

- Catalyst screening : Evaluate Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance ring-closing efficiency. Monitor reaction progress via TLC or in situ IR .

- Temperature gradients : Perform kinetic studies to identify optimal thermal conditions (e.g., microwave-assisted synthesis for faster cyclization) .

Q. How should researchers resolve contradictions between NMR and mass spectrometry data for this compound?

Methodological Answer:

- Isotopic pattern analysis : Use HRMS to distinguish between molecular ion peaks and fragments. Compare experimental m/z values with theoretical simulations (e.g., Isotope Distribution Calculator) .

- Dynamic NMR studies : Probe conformational exchange in the THP ring (e.g., chair vs. boat) at variable temperatures to explain splitting anomalies in ¹H NMR .

- Impurity profiling : Conduct LC-MS to identify byproducts (e.g., deprotected intermediates) that may skew spectral data .

Q. What are the stability and reactivity profiles of 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone under varying conditions?

Methodological Answer:

- Long-term stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent THP ring hydrolysis. Conduct accelerated stability testing (40°C/75% RH) to assess degradation pathways .

- Incompatibility screening : Avoid strong acids (risk of THP deprotection) and oxidizing agents (risk of ketone oxidation). Test compatibility with common reagents via DSC/TGA .

Q. What potential applications does this compound have in drug development?

Methodological Answer:

- Scaffold for bioactive molecules : The THP group enhances metabolic stability, making it suitable for CNS-targeted prodrugs. Explore Suzuki couplings to introduce aryl/heteroaryl substituents .

- Biological screening : Evaluate antimicrobial activity via MIC assays or kinase inhibition using in vitro enzymatic assays. Pair with molecular docking to predict target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.